

4-Vinylphenol-d4 chemical properties and structure

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Compound of Interest

Compound Name: 4-Vinylphenol-d4

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An In-depth Technical Guide to **4-Vinylphenol-d4**: Chemical Properties, Structure, and Applications

Introduction

4-Vinylphenol (also known as 4-hydroxystyrene) is a phenolic compound of significant interest across various scientific disciplines. It is found in nature, notably in wine and beer as a metabolic product of certain yeasts, and serves as a valuable monomer for the synthesis of poly(4-vinylphenol), a polymer with wide-ranging applications in electronics and materials science.[1] In the realm of biomedical research, 4-vinylphenol has been shown to induce apoptosis, inhibit angiogenesis, and suppress tumor growth, making it a subject of study in drug development.[2]

To accurately quantify 4-vinylphenol in complex matrices such as biological fluids, food products, or environmental samples, a reliable internal standard is essential. **4-Vinylphenol-d4** is the deuterated analogue of 4-vinylphenol, designed for this purpose. As a stable isotope-labeled (SIL) standard, it exhibits nearly identical chemical and physical properties to its non-deuterated counterpart, but with a distinct mass. This allows for precise quantification via mass spectrometry-based methods, correcting for sample loss during preparation and variations in instrument response.[2] This guide provides a comprehensive overview of the chemical properties, structure, and applications of **4-Vinylphenol-d4** for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

The core structure of **4-Vinylphenol-d4** consists of a phenol ring substituted with a vinyl group at the para position. The "-d4" designation indicates that four hydrogen atoms on the phenyl ring have been replaced with deuterium atoms. This substitution is key to its utility as an internal standard, as it increases the molecular weight by four atomic mass units without significantly altering its chemical behavior.

Caption: Chemical Structure of **4-Vinylphenol-d4**.

Data Presentation: Physicochemical Properties

The following table summarizes and compares the key physicochemical properties of 4-Vinylphenol and its deuterated analogue, **4-Vinylphenol-d4**. Data for the deuterated compound are often calculated or inferred from the parent compound due to limited specific experimental literature.

Property	4-Vinylphenol	4-Vinylphenol-d4
IUPAC Name	4-ethenylphenol	4-ethenylphenol-2,3,5,6-d4
Synonyms	p-Vinylphenol, 4-Hydroxystyrene	p-Vinylphenol-d4, 4-Hydroxystyrene-d4
CAS Number	2628-17-3	Not available
Molecular Formula	C ₈ H ₈ O	C ₈ H ₄ D ₄ O
Molecular Weight	120.15 g/mol [1]	124.18 g/mol (Calculated)
Exact Mass	120.057515 g/mol	124.082624 g/mol (Calculated)
Melting Point	73.5 °C[1]	Expected to be similar to 4-Vinylphenol
Boiling Point	218-219 °C	Expected to be similar to 4-Vinylphenol
Appearance	White solid	Expected to be a white solid
Solubility	Slightly soluble in water; soluble in organic solvents like ethanol and DMSO.	Expected to be similar to 4-Vinylphenol

Experimental Protocols

Proposed Synthesis of 4-Vinylphenol-d4

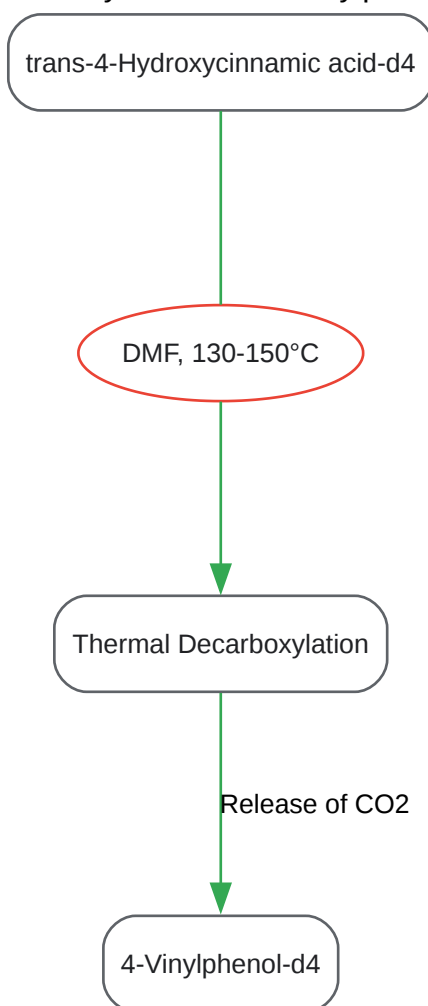
While a specific, detailed synthesis protocol for **4-Vinylphenol-d4** is not widely published, a plausible and efficient route involves the thermal decarboxylation of a deuterated precursor, trans-4-hydroxycinnamic acid-d4 (p-coumaric acid-d4). This method is advantageous as it often requires no catalyst and can produce high yields. An alternative pathway is the dehydrogenation of 4-ethylphenol-d4.

Method: Catalyst-Free Decarboxylation of trans-4-Hydroxycinnamic Acid-d4

- Materials:
 - trans-4-Hydroxycinnamic acid-d4 (phenyl-d4)

- N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Deionized water
- Sodium sulfate (Na_2SO_4)
- Pressure-resistant reaction vessel
- Procedure:
 1. Add trans-4-hydroxycinnamic acid-d4 (1.0 equivalent) to a pressure-resistant reaction vessel.
 2. Add DMF to the vessel to create a dilute solution (e.g., 0.2 mmol of acid in 1 mL of DMF).
 3. Seal the vessel and heat the reaction mixture to 130-150°C with stirring.
 4. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 30-60 minutes).
 5. Cool the reaction mixture to room temperature.
 6. Quench the reaction by adding deionized water.
 7. Extract the product with ethyl acetate (3x volumes).
 8. Combine the organic layers and dry over anhydrous sodium sulfate (Na_2SO_4).
 9. Filter and evaporate the solvent under reduced pressure to yield crude **4-Vinylphenol-d4**.
 10. Purify the product by column chromatography on silica gel if necessary.

Proposed Synthesis of 4-Vinylphenol-d4



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Caption: Proposed synthesis of **4-Vinylphenol-d4**.

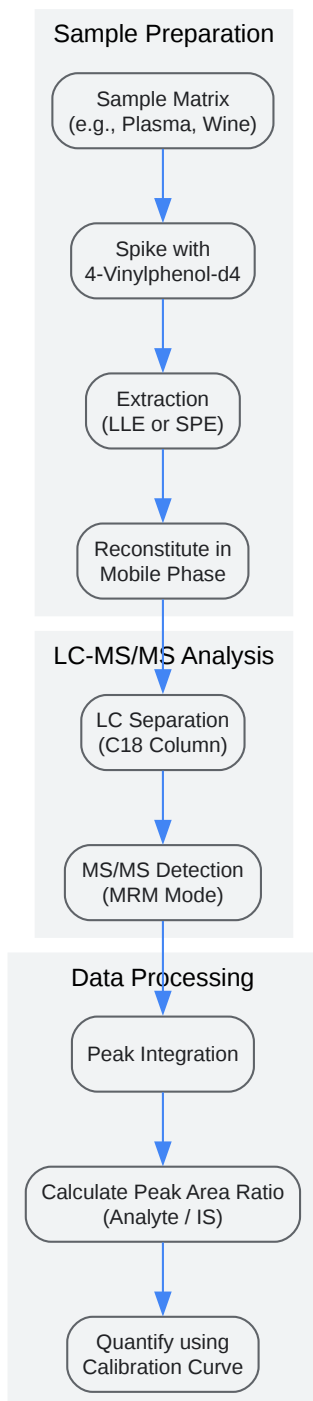
Quantitative Analysis using 4-Vinylphenol-d4 as an Internal Standard

The primary application of **4-Vinylphenol-d4** is as an internal standard for the quantification of 4-Vinylphenol by isotope dilution mass spectrometry.

Method: LC-MS/MS Quantification Workflow

- Sample Preparation:
 1. To a known volume or mass of the sample (e.g., plasma, wine, cell lysate), add a precise amount of **4-Vinylphenol-d4** solution of known concentration.
 2. Perform sample extraction (e.g., liquid-liquid extraction with ethyl acetate or solid-phase extraction) to isolate the analyte and internal standard.
 3. Evaporate the extraction solvent and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Chromatography: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile (both typically containing 0.1% formic acid) to separate 4-Vinylphenol from other matrix components.
 - Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
 - Monitor the transition for 4-Vinylphenol (e.g., m/z 121.1 \rightarrow 93.1).
 - Monitor the transition for **4-Vinylphenol-d4** (e.g., m/z 125.1 \rightarrow 97.1).
- Data Analysis:
 1. Generate a calibration curve by analyzing a series of standards containing known concentrations of 4-Vinylphenol and a constant concentration of **4-Vinylphenol-d4**.
 2. Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
 3. Calculate this peak area ratio for the unknown samples and determine the concentration of 4-Vinylphenol using the calibration curve.

Workflow for Quantification using 4-Vinylphenol-d4

[Click to download full resolution via product page](#)Caption: Workflow for quantification using **4-Vinylphenol-d4**.

Analytical Data

While specific analytical spectra for **4-Vinylphenol-d4** are not readily available in public databases, its expected spectral characteristics can be inferred from the data of the unlabeled compound.

Mass Spectrometry

The key feature of **4-Vinylphenol-d4** in mass spectrometry is its mass shift relative to the unlabeled compound. In electron ionization (EI) mass spectrometry, 4-Vinylphenol typically shows a molecular ion peak (M^+) at m/z 120. For **4-Vinylphenol-d4**, this molecular ion peak is expected at m/z 124. The fragmentation pattern is expected to be similar, with corresponding mass shifts in the fragment ions that retain the deuterated phenyl ring.

Table: Key Mass Spectral Fragments for 4-Vinylphenol (GC-EI-MS)

m/z (Relative Intensity)	Possible Fragment
120 (M^+ , ~50-60%)	Molecular Ion
119 (~100%)	$[M-H]^+$
91 (~25-35%)	$[C_7H_7]^+$ (Tropylium ion)
65 (~10-15%)	$[C_5H_5]^+$

Note: Relative intensities can vary between instruments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In the 1H NMR spectrum of 4-Vinylphenol, characteristic signals appear for the vinyl protons and the aromatic protons. For **4-Vinylphenol-d4**, where the deuterium atoms are on the phenyl ring, the aromatic signals would be absent or significantly reduced. The signals for the vinyl group and the hydroxyl proton would remain. In 2H (Deuterium) NMR, a signal corresponding to the aromatic deuterons would be observed.

Conclusion

4-Vinylphenol-d4 is an indispensable tool for researchers requiring accurate quantification of 4-vinylphenol. Its utility as an internal standard in isotope dilution mass spectrometry provides a robust method for overcoming matrix effects and ensuring high precision in analytical results. While detailed experimental data on the deuterated compound itself is sparse, its properties and behavior can be reliably inferred from its parent compound. The experimental protocols and logical workflows provided in this guide offer a framework for the synthesis and application of **4-Vinylphenol-d4** in demanding research and drug development settings.

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